3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid
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Overview
Description
3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid is a compound with the molecular formula C5H8F4N2O4S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoazetidine-1-sulfonyl fluoride typically involves the reaction of azetidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of trifluoroacetic acid as a solvent and catalyst to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-Aminoazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield amine derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, amine derivatives, and linear amine compounds.
Scientific Research Applications
3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aminoazetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-sulfonyl fluoride: Similar structure but lacks the amino group, leading to different reactivity and applications.
3-Aminoazetidine-1-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride, resulting in different chemical properties and uses.
2,2,2-Trifluoroethylamine: Similar trifluoroacetic acid component but lacks the azetidine ring, leading to different biological and chemical properties.
Uniqueness
3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid is unique due to its combination of the azetidine ring, sulfonyl fluoride group, and trifluoroacetic acid. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
3-aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYZPACLDZYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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